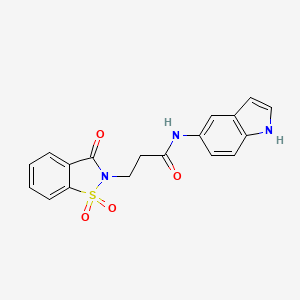![molecular formula C16H17N5O2S2 B12170016 5-[2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazin-1-ylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12170016.png)
5-[2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazin-1-ylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazin-1-ylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex heterocyclic compound. It features a pyrazole ring fused with a thiazolidinone moiety, making it a unique structure with potential applications in various scientific fields. The compound’s structure suggests it may exhibit interesting chemical and biological properties due to the presence of multiple functional groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazin-1-ylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the reaction of 4-aminoantipyrine with isothiocyanate derivatives. The reaction is carried out in a suitable solvent such as acetonitrile, under reflux conditions . The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The thiazolidinone moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the pyrazole ring can be reduced to alcohols.
Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted hydrazones.
科学研究应用
Chemistry
The compound is used as a building block for synthesizing other heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .
Biology
In biological research, the compound has been studied for its potential as an enzyme inhibitor. Its structure suggests it may interact with various biological targets, making it a candidate for drug development .
Medicine
The compound has shown promise in preliminary studies as an anti-inflammatory and anticancer agent. Its ability to inhibit specific enzymes involved in disease pathways makes it a potential therapeutic agent .
Industry
In the industrial sector, the compound can be used in the synthesis of dyes and pigments due to its chromophoric properties. It may also find applications in the development of new materials with specific electronic or optical properties .
作用机制
The compound exerts its effects primarily through the inhibition of specific enzymes. The pyrazole ring interacts with the active site of the enzyme, while the thiazolidinone moiety enhances binding affinity. This dual interaction disrupts the enzyme’s normal function, leading to the desired biological effect .
相似化合物的比较
Similar Compounds
4-aminoantipyrine derivatives: These compounds share the pyrazole ring structure and exhibit similar biological activities.
Thiazolidinone derivatives: These compounds share the thiazolidinone moiety and are known for their diverse biological activities.
Uniqueness
The combination of the pyrazole and thiazolidinone moieties in 5-[2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazin-1-ylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one makes it unique. This dual functionality allows for a broader range of chemical reactions and biological activities compared to compounds containing only one of these moieties .
属性
分子式 |
C16H17N5O2S2 |
|---|---|
分子量 |
375.5 g/mol |
IUPAC 名称 |
4-[(3-ethyl-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl)diazenyl]-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C16H17N5O2S2/c1-4-20-15(23)13(25-16(20)24)18-17-12-10(2)19(3)21(14(12)22)11-8-6-5-7-9-11/h5-9,23H,4H2,1-3H3 |
InChI 键 |
GQLIPCRAIAMXRK-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=C(SC1=S)N=NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methyl-3-[(4-phenylpiperazin-1-yl)(pyridin-3-yl)methyl]-1H-indole](/img/structure/B12169937.png)


![3-methyl-N-(2-phenylethyl)-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide](/img/structure/B12169954.png)

![1-[N-(7H-purin-6-yl)-beta-alanyl]piperidine-4-carboxamide](/img/structure/B12169985.png)
![1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-[4-(1H-tetrazol-1-yl)phenyl]propan-1-one](/img/structure/B12169989.png)

![2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide](/img/structure/B12169997.png)
![methyl 3-({[4-(3-chlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12170005.png)
![N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(2,4,5-trifluorophenyl)acetamide](/img/structure/B12170013.png)
![2-(1H-indol-3-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B12170019.png)
![(4E)-4-{[(4-bromophenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12170030.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]tetrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B12170032.png)
